molecular formula C20H14FN3O2 B14924314 N-(4-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-fluorophenyl)-6-methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14924314
M. Wt: 347.3 g/mol
InChI Key: JDKVMAYQMOWXRK-UHFFFAOYSA-N
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Description

N~4~-(4-FLUOROPHENYL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridine ring fused with an isoxazole ring, and it contains fluorine, methyl, and phenyl substituents. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-FLUOROPHENYL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-FLUOROPHENYL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule .

Scientific Research Applications

N~4~-(4-FLUOROPHENYL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(4-FLUOROPHENYL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(4-Chlorophenyl)-6-Methyl-3-Phenylisoxazolo[5,4-B]Pyridine-4-Carboxamide
  • N~4~-(4-Bromophenyl)-6-Methyl-3-Phenylisoxazolo[5,4-B]Pyridine-4-Carboxamide
  • N~4~-(4-Methylphenyl)-6-Methyl-3-Phenylisoxazolo[5,4-B]Pyridine-4-Carboxamide

Uniqueness

The presence of the fluorine atom in N4-(4-FLUOROPHENYL)-6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE imparts unique electronic properties to the compound, enhancing its reactivity and binding affinity compared to similar compounds with different substituents. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Properties

Molecular Formula

C20H14FN3O2

Molecular Weight

347.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H14FN3O2/c1-12-11-16(19(25)23-15-9-7-14(21)8-10-15)17-18(24-26-20(17)22-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,23,25)

InChI Key

JDKVMAYQMOWXRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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